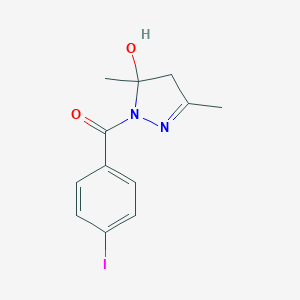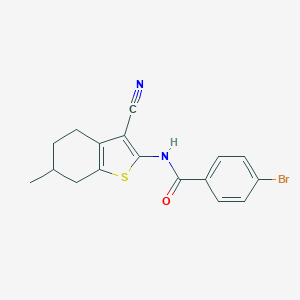![molecular formula C12H17NO5S B405301 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine CAS No. 38561-25-0](/img/structure/B405301.png)
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine, also known as sulforaphane, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonyl-containing heterocyclic compounds and has a unique chemical structure that allows it to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant and detoxification responses. Sulforaphane binds to Keap1, a cytosolic protein that inhibits Nrf2, leading to the release of Nrf2 and its subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the expression of phase II detoxification enzymes and antioxidant proteins.
Biochemical and Physiological Effects:
Sulforaphane has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress inflammation. In addition, 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine has been found to improve cognitive function, protect against neurodegenerative disorders, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine in lab experiments is its ability to induce the expression of phase II detoxification enzymes, which play a crucial role in the body's defense against oxidative stress and carcinogens. This makes 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine a useful tool for studying the molecular mechanisms underlying oxidative stress and carcinogenesis. However, one limitation of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine. One area of interest is the development of novel delivery systems that can improve the solubility and bioavailability of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine. Another area of interest is the identification of new targets of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine, which can lead to the development of new therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine on cognitive function and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Sulforaphane has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine has been found to induce the expression of phase II detoxification enzymes, which play a crucial role in the body's defense against oxidative stress and carcinogens.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDEHQXYQDPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1-{4-nitrobenzyl}-2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethylcarbamate](/img/structure/B405218.png)
![2-[(2,2-diphenylacetyl)amino]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B405219.png)

![2-Chloro-N-[5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B405224.png)
![N-[5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B405225.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405227.png)

![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405231.png)
![Ethyl2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405233.png)
![methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405234.png)
![ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405235.png)
![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405238.png)
![2-(4-Acetoxy-3-ethoxy-benzylidene)-7-methyl-3-oxo-5-styryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B405240.png)